1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: The initial step involves the acylation of 5-fluoro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as a ligand for serotonin or dopamine receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride: Similar but with different substitution pattern on the phenyl ring, affecting its interaction with molecular targets.
1-(4-Fluorophenyl)propan-2-amine hydrochloride: Lacks the methoxy group, which can influence its solubility and pharmacokinetic properties .
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-9(12)8-6-7(11)4-5-10(8)13-2;/h4-6,9H,3,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGQRUHPDBAGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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